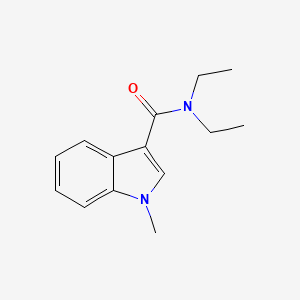
N,N-diethyl-1-methylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-methylindole-3-carboxamide, also known as DIMEB, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the sigma-1 receptor, a protein that is found in the endoplasmic reticulum of cells. DIMEB has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential applications in scientific research.
Wirkmechanismus
N,N-diethyl-1-methylindole-3-carboxamide acts as a selective agonist of the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects
N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-1-methylindole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it useful for studying the effects of sigma-1 receptor activation. N,N-diethyl-1-methylindole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of N,N-diethyl-1-methylindole-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diethyl-1-methylindole-3-carboxamide. One area of interest is the development of N,N-diethyl-1-methylindole-3-carboxamide-based drugs for the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the exploration of the molecular mechanisms underlying the effects of N,N-diethyl-1-methylindole-3-carboxamide on the sigma-1 receptor and other cellular pathways. Additionally, there is potential for the development of new sigma-1 receptor agonists based on the structure of N,N-diethyl-1-methylindole-3-carboxamide.
Synthesemethoden
N,N-diethyl-1-methylindole-3-carboxamide can be synthesized using a variety of methods, including the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with methylamine. Another method involves the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-methylindole-3-carboxamide has a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQBIFTODRTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylindole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
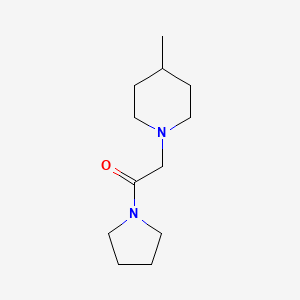
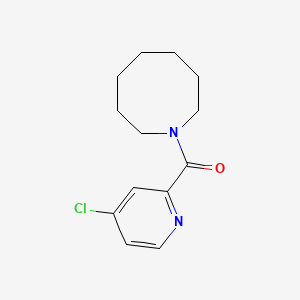
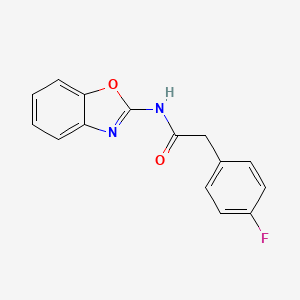
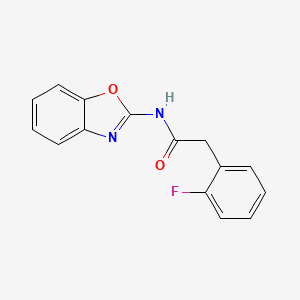
![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
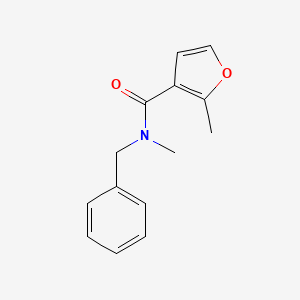
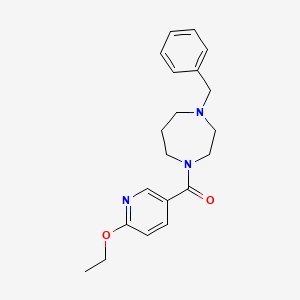
![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)